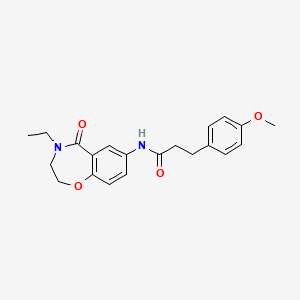

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide

Descripción

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide is a benzoxazepine-derived compound featuring a seven-membered heterocyclic ring fused with a benzene moiety. The structure includes a 4-ethyl substituent on the benzoxazepin ring and a 3-(4-methoxyphenyl)propanamide side chain. This compound’s unique scaffold combines rigidity from the benzoxazepin core with the hydrophobicity of the methoxyphenyl group, which may influence its pharmacokinetic and pharmacodynamic properties .

Propiedades

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-23-12-13-27-19-10-7-16(14-18(19)21(23)25)22-20(24)11-6-15-4-8-17(26-2)9-5-15/h4-5,7-10,14H,3,6,11-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQDZWKQAOXKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound’s structural features can be compared to other benzoxazepines, propanamide derivatives, and methoxyphenyl-containing molecules. Below is a detailed analysis:

Benzoxazepine Derivatives

Benzoxazepines are known for their role as γ-aminobutyric acid (GABA) receptor modulators and kinase inhibitors. Key comparisons include:

- Hydroxyureido-L-3-phenylpropanamide derivatives (e.g., compounds 4 and 5 in ): These feature hydroxamic acid groups and phenylpropanamide backbones. Unlike the target compound, they lack the benzoxazepin core but share the propanamide linkage, which is critical for hydrogen-bonding interactions in enzyme inhibition .

Methoxyphenyl-Propanamide Analogs

The 4-methoxyphenyl group is a common pharmacophore in antioxidants and anti-inflammatory agents:

- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (compound 8 in ): This analog replaces the benzoxazepin core with a cyclohexane ring but retains the methoxyphenyl group.

- Cyano-phosphino propanenitrile derivatives (e.g., compound 9 in ): These feature methoxyphenyl groups in complex nucleotide-like structures. Their stereochemical complexity contrasts with the target compound’s planar benzoxazepin system, highlighting trade-offs between metabolic stability and target selectivity .

Key Data Table: Comparative Properties

Research Findings and Mechanistic Insights

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for benzoxazepin derivatives, such as cyclocondensation of aminophenols with ketones or aldehydes, followed by propanamide coupling (cf. ) .

- Electrophilic Reactivity : The 5-oxo group in the benzoxazepin ring may act as an electrophilic trap, akin to the hydroxamic acid moiety in compound 5 (), which chelates metal ions in enzyme active sites .

- Solubility Limitations : The 4-ethyl and methoxyphenyl groups may reduce aqueous solubility compared to polar analogs like hydroxyureido derivatives, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.